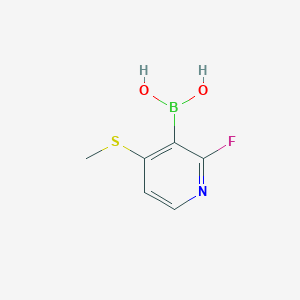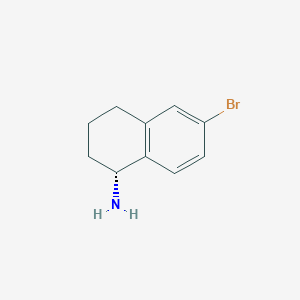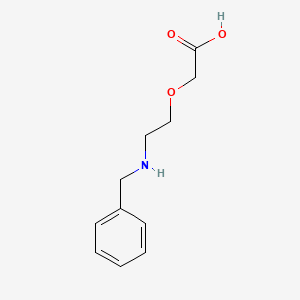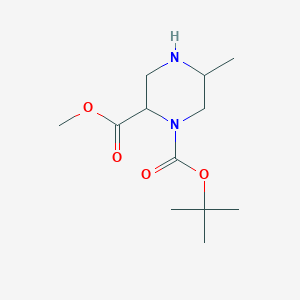
2-Flouro-4-(methylthio)pyridine-3-boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Flouro-4-(methylthio)pyridine-3-boronic acid: is an organoboron compound with the molecular formula C₆H₇BFNO₂S and a molecular weight of 187.00 g/mol . This compound is characterized by the presence of a boronic acid group attached to a pyridine ring, which is substituted with a fluorine atom and a methylthio group. It is commonly used in organic synthesis, particularly in Suzuki-Miyaura coupling reactions .
Mechanism of Action
Target of Action
Boronic acids, in general, are known for their role in the suzuki-miyaura cross-coupling reactions .
Mode of Action
The compound, being a boronic acid, is likely to participate in Suzuki-Miyaura (SM) cross-coupling reactions . This reaction involves the coupling of an organoboron compound (like our compound) with a halide or pseudo-halide using a palladium catalyst . The process involves two key steps: oxidative addition and transmetalation . In oxidative addition, the palladium catalyst forms a bond with the halide. In transmetalation, the organoboron compound transfers the organic group to the palladium .
Biochemical Pathways
In the context of sm cross-coupling reactions, the compound can contribute to the formation of carbon-carbon bonds , which are fundamental in organic synthesis and can lead to the creation of various complex organic compounds.
Result of Action
As a participant in sm cross-coupling reactions, the compound can contribute to the formation of new carbon-carbon bonds, leading to the synthesis of various organic compounds .
Action Environment
The action, efficacy, and stability of 2-Fluoro-4-(methylthio)pyridine-3-boronic acid can be influenced by various environmental factors. For instance, the SM cross-coupling reactions in which the compound participates are known to be mild and tolerant of various functional groups .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Flouro-4-(methylthio)pyridine-3-boronic acid typically involves the borylation of the corresponding halogenated pyridine derivative. One common method is the palladium-catalyzed borylation of 2-fluoro-4-(methylthio)pyridine using bis(pinacolato)diboron (B₂pin₂) as the boron source . The reaction is usually carried out in the presence of a base such as potassium acetate (KOAc) and a palladium catalyst like Pd(dppf)Cl₂ in a suitable solvent such as dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and reproducibility .
Chemical Reactions Analysis
Types of Reactions: 2-Flouro-4-(methylthio)pyridine-3-boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This is the most common reaction, where the boronic acid group reacts with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).
Substitution: The fluorine atom can be substituted with nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh₃)₄), bases (e.g., K₂CO₃), and solvents (e.g., toluene, ethanol).
Oxidation: Oxidizing agents (e.g., H₂O₂, m-CPBA), solvents (e.g., dichloromethane, acetonitrile).
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., DMF, DMSO).
Major Products:
Suzuki-Miyaura Coupling: Biaryl or vinyl-aryl compounds.
Oxidation: Sulfoxides or sulfones.
Substitution: Amino or thio-substituted pyridine derivatives.
Scientific Research Applications
2-Flouro-4-(methylthio)pyridine-3-boronic acid has a wide range of applications in scientific research, including:
Biology: Employed in the development of bioactive molecules and pharmaceuticals, including kinase inhibitors and other therapeutic agents.
Medicine: Investigated for its potential use in drug discovery and development, particularly in the synthesis of compounds with anticancer, antiviral, and antibacterial properties.
Industry: Utilized in the production of agrochemicals, polymers, and advanced materials.
Comparison with Similar Compounds
2-Fluoro-4-(methylthio)pyridine: Lacks the boronic acid group, limiting its use in Suzuki-Miyaura coupling.
4-(Methylthio)pyridine-3-boronic acid: Lacks the fluorine atom, which may affect its reactivity and selectivity in certain reactions.
2-Fluoro-3-boronic acid pyridine: Lacks the methylthio group, which may influence its hydrophobicity and reactivity.
Uniqueness: 2-Flouro-4-(methylthio)pyridine-3-boronic acid is unique due to the presence of both the fluorine and methylthio substituents, which can influence its reactivity and selectivity in various chemical reactions. The combination of these functional groups makes it a versatile reagent in organic synthesis, particularly in Suzuki-Miyaura coupling reactions .
Properties
IUPAC Name |
(2-fluoro-4-methylsulfanylpyridin-3-yl)boronic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BFNO2S/c1-12-4-2-3-9-6(8)5(4)7(10)11/h2-3,10-11H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NERKTEURAKIPPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CN=C1F)SC)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BFNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.00 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-Amino-5-(furan-2-yl)-5-[(3,4,5-trimethoxyphenyl)methyl]-4,5-dihydro-1H-imidazol-4-one](/img/structure/B6343138.png)




![2-Ethyl-1,4,5,6,7,8-hexahydrocyclohepta[b]pyrrole](/img/structure/B6343180.png)








